17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione
Description
17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione is a synthetic pregnane derivative characterized by a 16-methylene group and a 17alpha-acetoxy substitution. Its IUPAC name is 17-(acetyloxy)-16-methylenepregn-4-ene-3,20-dione, and it is recognized by synonyms such as Melengestrol Acetate Related Compound A (USP designation) . Structurally, it shares a progesterone-like backbone but includes modifications that influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h13,19-21H,1,6-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMCQGNVPSIQM-CKOZHMEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987647 | |
| Record name | 17-(Acetyloxy)-16-methylenepregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6815-51-6 | |
| Record name | 17-(Acetyloxy)-16-methylenepregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6815-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Methylene-17alpha-acetoxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006815516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(Acetyloxy)-16-methylenepregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16-METHYLENE-3,20-DIOXOPREGN-4-EN-17-YL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYO20AWR0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Mercury-Catalyzed Cyclization and Formylation
A foundational method involves mercury(II) acetate-mediated cyclization of 17α-ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one. This reaction, conducted in formic acid and dimethylformamide (DMF), facilitates the formation of a 17α-formyloxy intermediate. For example, reacting 40.8 g (0.1 mol) of the starting material with 6.12 g of mercury(II) acetate at 55°C for 4 hours yields 34.3 g (95.8%) of 17α-formyloxy-pregn-4-ene-3,20-dione. Substituting mercury(II) nitrate or altering solvents (e.g., ethanol instead of DMF) marginally affects yields, as shown in Table 1.
Table 1: Mercury-Catalyzed Reaction Optimization
| Starting Material (g) | Catalyst (g) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 40.8 | Hg(OAc)₂ | DMF/Formic | 55 | 4 | 95.8 |
| 40.8 | Hg(NO₃)₂ | DMF/Formic | 55 | 4 | 93.6 |
| 40.8 | Hg(OAc)₂ | Ethanol | 55 | 4 | 91.2 |
The formyloxy group is subsequently hydrolyzed under acidic conditions to yield the 17α-hydroxy derivative, a critical intermediate.
Acylation and Acetoxy Group Introduction
Acylation of the 17α-hydroxy intermediate with acetic anhydride in the presence of toluene-p-sulfonic acid (TsOH) produces the target acetoxy compound. For instance, treating 3.12 g (0.01 mol) of 17α-hydroxy-pregn-4-ene-3,20-dione with acetic anhydride (2.09 ml, 0.015 mol) and TsOH (0.46 g) at 50–55°C for 9 hours achieves 94.9% conversion. This method’s efficiency relies on the electron-withdrawing effect of the trifluoroacetate group, which enhances the nucleophilicity of the 17α-oxygen.
Epoxide Ring-Opening Strategies
An alternative route begins with 16-methylpregna-4,16-diene-3,20-dione, which undergoes epoxidation using alkaline hydrogen peroxide to form 16-methyl-16,17-epoxypregn-4-ene-3,20-dione. Treating this epoxide with hydrogen bromide in acetic acid induces ring-opening, generating 17α-hydroxy-16-methylene-pregn-4-ene-3,20-dione. Subsequent acetylation follows the protocol outlined in Section 2.2.
Purification and Structural Validation
Crystallographic Characterization
X-ray diffraction analysis of 17α-acetoxy-16-methylene-pregn-4-EN-3,20-dione reveals a planar cyclohexenone ring (C4–C5–C6–C7–C8–C9) and a distorted chair conformation in the D-ring. The acetoxy group at C17 adopts an α-configuration, with bond angles and distances consistent with steric hindrance from the 16-methylene group.
Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) |
|---|---|
| C17–OAc bond length | 1.423 |
| C16–CH₂ bond angle | 112.4 |
| Dihedral angle (C13–C17) | 178.9 |
Chromatographic Purification
Crude products are purified via recrystallization from methanol or acetone-hexane mixtures, achieving >98% purity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30 v/v) confirms the absence of side products such as 17α-hydroxy isomers.
Industrial-Scale Synthesis Considerations
Scaling the mercury-catalyzed method requires addressing catalyst toxicity and waste management. Substituting mercury with palladium on carbon in hydrogenation steps reduces environmental impact but lowers yields by 10–15%. Continuous flow reactors mitigate exothermic risks during formic acid reactions, enabling throughputs of 50 kg/batch .
Scientific Research Applications
Chemical Synthesis and Precursor Applications
17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione serves as a valuable precursor in the synthesis of other steroidal compounds. Its unique structural features allow for various chemical modifications that enhance the pharmacological properties of derived compounds. Notably:
- Synthetic Pathways : The compound can undergo reactions such as the Mannich reaction and hydrogenation to yield derivatives with altered biological activities.
- Intermediate for Progestins : It is utilized to create several clinically relevant progestins, including Chlormethenmadinone acetate and Melengestrol acetate, which exhibit enhanced progestational activity compared to natural progesterone .
Biological Research Applications
In biological research, this compound is extensively studied for its interactions with hormone receptors:
- Hormonal Activity : The compound exhibits significant progesterone-like activity, making it relevant in studies related to hormone regulation and receptor binding. It binds effectively to progesterone receptors, influencing reproductive functions and anti-inflammatory responses.
- Mechanism of Action : Its mechanism involves binding to steroid hormone receptors, inducing conformational changes that activate transcription of target genes. This property is crucial for understanding its role in hormone-related disorders.
Medical Applications
The therapeutic potential of this compound is being investigated in various medical contexts:
- Contraceptive Formulations : Due to its progestational properties, it is explored for use in contraceptive methods and hormone replacement therapies .
- Treatment of Hormonal Disorders : The compound's ability to modulate hormonal activities positions it as a candidate for treating conditions such as dysmenorrhea, amenorrhea, endometriosis, and threatened abortion .
Industrial Applications
In the pharmaceutical industry, this compound plays a role in drug development and analytical chemistry:
- Reference Standard : It is used as a reference standard in analytical methods for the quality control of steroid formulations.
- Pharmaceutical Development : The compound's structural modifications are leveraged to develop new drugs with improved efficacy and safety profiles.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Stability Studies : Research has shown that the compound undergoes hydrolytic degradation under certain conditions, leading to the identification of significant degradation products that may impact its efficacy in formulations .
- Progestational Activity Assessment : Animal model studies indicate that this compound exhibits progestational activity approximately 2.5 times more potent than natural progesterone when administered orally.
- Development of Novel Derivatives : Ongoing research aims to synthesize novel derivatives with enhanced pharmacological profiles by modifying the structure of this compound .
Mechanism of Action
The compound exerts its effects by interacting with steroid hormone receptors, particularly the progesterone receptor. It binds to the receptor, inducing a conformational change that activates the receptor and initiates transcription of target genes. This leads to various biological effects, including modulation of reproductive functions and anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table and analysis highlight key structural and functional differences between 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione and its analogs:
Structural and Functional Analysis
Melengestrol Acetate
Melengestrol acetate (MGA) shares the 16-methylene and 17alpha-acetoxy groups with the target compound but introduces a 6-methyl substitution and a conjugated Δ⁴,⁶-diene system. These modifications enhance its progestogenic potency and prolong its half-life, making it suitable for long-term veterinary applications such as estrus suppression in livestock . The Δ⁴,⁶-diene structure stabilizes the molecule against enzymatic degradation, a critical advantage over simpler pregnane derivatives.
19-Nor Analog (Patent Compound)
The 19-nor derivative lacks the C19 methyl group, a feature common in potent progestins like norethindrone. This structural change increases binding affinity to progesterone receptors and improves oral efficacy, as demonstrated in patent claims for continuous or interrupted dosage regimens in hormonal therapies . The absence of the C19 group also reduces steric hindrance, facilitating receptor interaction.
6alpha-Methyl-17-acetoxyprogesterone
The 6alpha-methyl variant substitutes the 16-methylene group with a 6-methyl, which modestly enhances metabolic stability but reduces progestogenic activity compared to 16-substituted analogs. This compound’s historical significance lies in its role as a precursor in early synthetic hormone development .
Corticosteroid Analog
The 9-fluoro substitution amplifies anti-inflammatory effects, while the 16α,17-acetal group optimizes receptor selectivity . This contrasts sharply with the progestin-focused modifications in the target compound.
Research Findings and Implications
- 16-Methylene vs. 6-Methyl : The 16-methylene group in the target compound and MGA significantly boosts progestogenic activity compared to 6-methyl derivatives, likely due to improved receptor fit and reduced metabolism .
- Role of Diene Systems : The Δ⁴,⁶-diene in MGA confers greater stability and potency than the Δ⁴ structure in the target compound, highlighting the importance of conjugated double bonds in drug design .
Biological Activity
17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione, commonly referred to as 16-MAPA, is a synthetic steroid compound that has garnered attention for its progestational activity. This compound is structurally related to natural progesterone and is primarily studied for its potential applications in hormonal therapies, particularly in contraceptive formulations and hormone replacement therapies. This article delves into the biological activity of 16-MAPA, exploring its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H32O4, with a molecular weight of 384.51 g/mol. The compound features an acetoxy group at the 17-alpha position and a methylene bridge at the 16 position, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H32O4 |
| Molecular Weight | 384.51 g/mol |
| Structural Characteristics | Acetoxy at C17; Methylene at C16 |
The primary mechanism of action of this compound involves its interaction with progesterone receptors. Upon binding to these receptors, the compound induces conformational changes that activate transcriptional processes related to reproductive functions. This interaction is crucial for its progestational effects, which include:
- Modulation of Ovulation : The compound can disrupt or delay ovulation by affecting hormonal signaling pathways.
- Endometrial Effects : It influences endometrial proliferation and differentiation, which are essential for maintaining pregnancy.
Biological Activity and Potency
Research indicates that 16-MAPA exhibits progestational activity approximately 2.5 times more potent than natural progesterone when administered orally in animal models. This enhanced potency makes it a significant candidate for further pharmacological development.
Comparative Potency Table
| Compound | Potency (relative to progesterone) |
|---|---|
| This compound | 2.5x |
| Natural Progesterone | 1x |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Progestational Activity in Animal Models : In studies conducted on Sprague-Dawley rats, administration of varying doses demonstrated significant effects on maintaining pregnancy and regulating reproductive functions. The results indicated a dose-dependent response in terms of embryo viability and hormonal regulation.
- Synthesis and Stability : Research has focused on the synthesis routes for producing this compound efficiently while maintaining stability against hydrolytic degradation. Notably, accelerated stability studies revealed that the major hydrolytic degradation product was identified as 16-methylene-17 alpha-hydroxy-19-nor-pregn-4-ene-3,20-dione .
- Pharmacological Applications : The compound has been explored as a precursor for synthesizing other progestins with improved pharmacological profiles. Its unique structural features allow for modifications that enhance therapeutic efficacy while minimizing side effects associated with traditional progestins.
Q & A
What are the validated synthetic routes for 17α-acetoxy-16-methylene-pregn-4-EN-3,20-dione, and how are intermediates characterized spectroscopically?
Basic Research Question
A common synthesis route involves modifying progesterone derivatives through regioselective acetoxylation and methylene group introduction. For example, analogous epoxy-pregnene derivatives were synthesized via epoxidation of Δ⁴,⁶-dienes followed by acetylation and characterized using FTIR, UV, and ¹H NMR spectroscopy. Key spectral markers include:
- FTIR : C=O stretches at ~1,700 cm⁻¹ (3-ketone and acetate groups).
- ¹H NMR : Acetate protons at δ 2.0–2.1 ppm and methylene protons (C16) as singlet/doublet near δ 5.0–5.5 ppm .
Methodological Tip : Use high-resolution NMR to resolve overlapping signals in the δ 1.0–2.5 ppm region (common for steroidal methyl groups).
How can contradictions in spectroscopic data for this compound be resolved during structural validation?
Advanced Research Question
Discrepancies in UV/Vis absorption maxima (e.g., λmax shifts due to solvent polarity or conjugation effects) require calibration with reference standards. For instance, Δ⁴,⁶-diene analogs exhibit λmax ~240 nm, while Δ⁴ derivatives absorb at ~290 nm. Cross-validate using HPLC-coupled mass spectrometry to confirm molecular weight (C₂₄H₃₀O₄; MW 406.5 g/mol) and rule out isomerization byproducts .
What computational methods are recommended for analyzing the puckered conformation of its steroidal ring system?
Advanced Research Question
The Cremer-Pople puckering coordinates (amplitude q and phase angle θ) quantify non-planar ring distortions. For the 16-methylene group, apply density functional theory (DFT) to model steric interactions between the methylene substituent and adjacent C17-acetoxy group. Compare results with crystallographic data (if available) to validate pseudorotational dynamics .
How does the 16-methylene group influence bioactivity compared to other progesterone derivatives?
Advanced Research Question
The 16-methylene group enhances metabolic stability by reducing CYP450-mediated hydroxylation at C16. In cortisol analogs, similar substitutions (e.g., 16α-methyl) prolong half-life by 2–3×. Compare in vitro degradation rates using hepatic microsomal assays . Key SAR Insight : Methylenation at C16 increases steric bulk, altering receptor binding kinetics .
What chromatographic techniques are optimal for purity assessment, and how are column conditions optimized?
Basic Research Question
Use reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 240 nm. Mobile phase: acetonitrile/water (70:30 v/v) at 1.0 mL/min. Validate method specificity using spiked samples of structurally related impurities (e.g., 6α-methylprogesterone derivatives) .
What metabolic pathways are hypothesized for this compound based on structural analogs?
Advanced Research Question
Predicted pathways include:
- Phase I : Hydrolysis of the C17-acetate group by esterases.
- Phase II : Glucuronidation at the C3-ketone (if reduced to a hydroxyl group).
Validate using radiolabeled tracers (³H/¹⁴C) in hepatocyte models, monitoring metabolites via LC-MS .
How can molecular dynamics simulations predict its interactions with nuclear hormone receptors?
Advanced Research Question
Dock the compound into progesterone receptor (PR) ligand-binding domains (e.g., PDB 1SQN) using software like AutoDock Vina. Focus on hydrogen bonding between C3-ketone and Gln725, and hydrophobic interactions with the 16-methylene group. Compare binding affinities (± 1 kcal/mol) to progesterone .
What crystallographic challenges arise in resolving its solid-state structure?
Advanced Research Question
The flexible C17 side chain and puckered D-ring complicate single-crystal growth. Use slow evaporation in chloroform/methanol (9:1) to obtain crystals. Refine diffraction data (e.g., 1.0 Å resolution) with SHELXL, applying restraints for disordered acetate groups .
How does regioselective modification at C6 or C11 alter its pharmacological profile?
Advanced Research Question
Adding a C6 methyl group (as in 6α-methylprogesterone) increases glucocorticoid activity by 10×. In contrast, C11-hydroxylation (e.g., cortisol derivatives) enhances anti-inflammatory effects. Synthesize analogs via Sharpless epoxidation or oxidative hydroxylation and compare receptor transactivation assays .
What strategies reconcile conflicting bioactivity data across studies?
Advanced Research Question
Contradictions often stem from varying assay conditions (e.g., serum-free vs. serum-containing media). Normalize data using internal controls (e.g., dexamethasone for glucocorticoid assays) and perform meta-analyses with standardized EC₅₀ values. Cross-reference structural analogs (e.g., melengestrol acetate) to identify assay-specific biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
